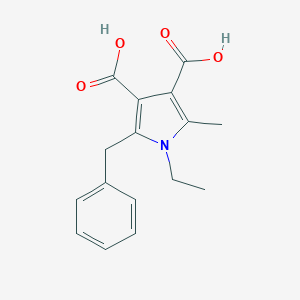
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole ring and two carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to have anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, which is a process of programmed cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- can induce cytotoxicity in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been investigated for its potential use in organic electronics due to its semiconducting properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- in lab experiments is its potential use as a photosensitizer in photodynamic therapy. Another advantage is its semiconducting properties, which make it useful in organic electronics. However, a limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-. One direction is to investigate its potential use as a therapeutic agent for various types of cancer. Another direction is to explore its semiconducting properties for use in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as material science and photodynamic therapy.
In conclusion, 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- is a compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- involves the reaction of ethyl 2-methyl-3-oxobutanoate with phenylacetonitrile in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with hydrazine hydrate, which leads to the formation of the desired compound.
Eigenschaften
CAS-Nummer |
162152-03-6 |
|---|---|
Produktname |
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- |
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-benzyl-1-ethyl-5-methylpyrrole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-3-17-10(2)13(15(18)19)14(16(20)21)12(17)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VXEACWRQQKJMQE-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)O)C(=O)O)C |
Kanonische SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)O)C(=O)O)C |
Andere CAS-Nummern |
162152-03-6 |
Synonyme |
2-benzyl-1-ethyl-5-methyl-pyrrole-3,4-dicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



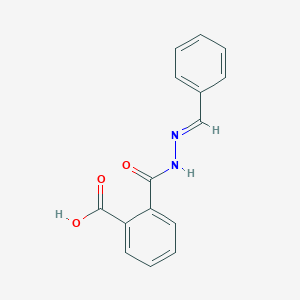
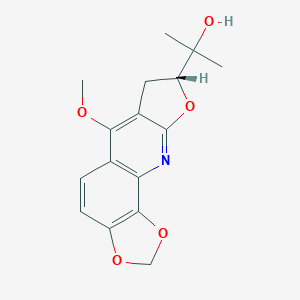
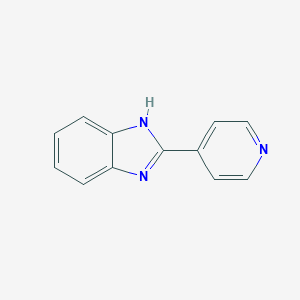
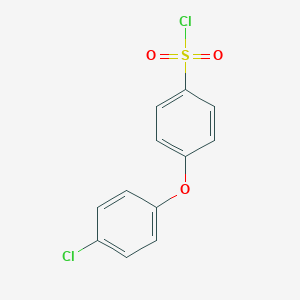
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
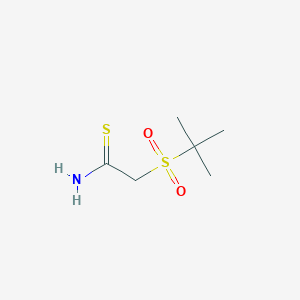
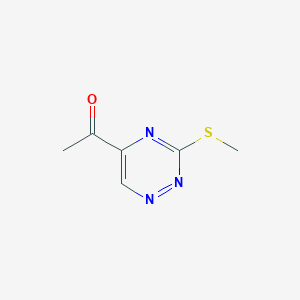
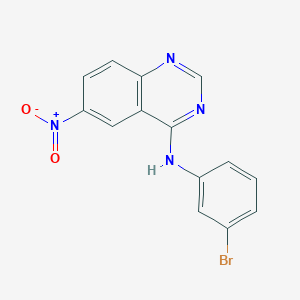
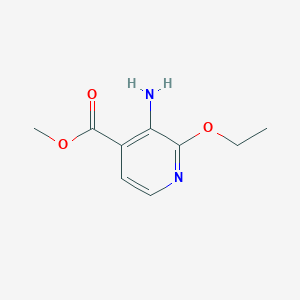
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
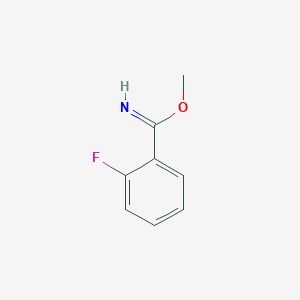
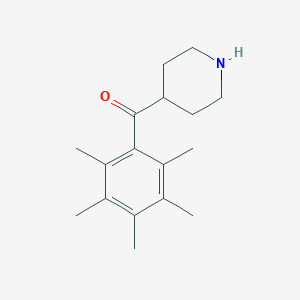
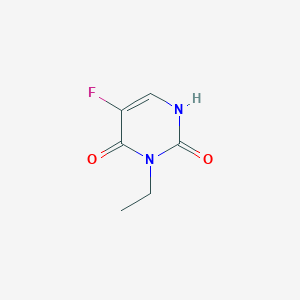
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)